(2R)-2-benzyl-N,N-dimethylaziridine-1-sulfonamide is a sulfonamide compound with significant relevance in medicinal chemistry. It is categorized under organic compounds, specifically as a benzene derivative with a unique aziridine structure. The compound's chemical formula is and it has a molecular weight of 240.32 g/mol. The compound's CAS number is 1370406-77-1, which is used for its identification in chemical databases.
This compound can be sourced from various chemical suppliers and is classified as a small molecule. It belongs to the class of organic compounds known as benzene and substituted derivatives, which are characterized by their aromatic properties and potential biological activity. The compound's structure includes a sulfonamide functional group, which is often associated with antibacterial properties and other therapeutic uses .
The synthesis of (2R)-2-benzyl-N,N-dimethylaziridine-1-sulfonamide can be achieved through several methods:
The molecular structure of (2R)-2-benzyl-N,N-dimethylaziridine-1-sulfonamide can be represented as follows:
The compound's structure can be visualized using its SMILES notation: CN(C)S(=O)(=O)N1CC1CC1=CC=CC=C1, which provides insight into its connectivity and functional groups .
(2R)-2-benzyl-N,N-dimethylaziridine-1-sulfonamide participates in various chemical reactions typical of sulfonamides:
The mechanism of action for (2R)-2-benzyl-N,N-dimethylaziridine-1-sulfonamide involves its interaction with biological targets:
The effectiveness of this mechanism can be influenced by structural modifications on the benzyl or aziridine moieties, affecting binding affinity and specificity towards bacterial enzymes.
(2R)-2-benzyl-N,N-dimethylaziridine-1-sulfonamide has several scientific uses:
CAS No.: 88192-98-7
CAS No.: 15834-10-3
CAS No.:
CAS No.: 45233-43-0
CAS No.: 78723-71-4
CAS No.: